[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide
Description
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is a nitrogen-rich heterocyclic compound featuring a fused triazole-triazine core and a sulfonamide substituent. Its structure combines the π-electron-deficient 1,3,5-triazine ring with the biologically relevant 1,2,4-triazole moiety, making it a potent scaffold for drug discovery. This compound is part of a broader class of purine isosteres, which mimic natural purines to interact with enzymes and receptors involved in critical biological pathways .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2S/c5-13(11,12)4-8-3-7-1-6-2-10(3)9-4/h1-2H,(H2,5,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDHFAWUJOWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NN2C=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664062 | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105216-69-1 | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanuric chloride, followed by sulfonation with chlorosulfonic acid. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and solvents used .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals .
Medicine
Medicinally, this compound derivatives have shown promise as antimicrobial and anticancer agents. Their ability to inhibit key enzymes involved in disease pathways makes them potential candidates for drug development .
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Planarity and Delocalization : The triazolo-triazine core exhibits extensive π-electron delocalization, with bond lengths (e.g., N–C = 1.33–1.38 Å) indicating aromatic character . This planar structure facilitates stacking interactions in enzyme binding pockets, similar to purines .
- Substituent Effects: The sulfonamide group in [1,2,4]triazolo[1,5-a][1,3,5]triazine-2-sulfonamide introduces strong hydrogen-bonding capacity, unlike non-sulfonylated analogs, enhancing target affinity .
Reactivity Profile
- Triazolo-triazines : Exhibit regioselective reactivity at C-5 and C-7 positions. Ethoxycarbonyl isothiocyanate reacts preferentially at C-5, enabling selective functionalization .
- Pyrazolo-triazines : Less electrophilic at C-7, favoring substitutions at C-5, which limits diversification .
Target Engagement and Mechanisms
- Sulfonamide Derivatives: Show enhanced anti-inflammatory activity (e.g., COX-2 inhibition) compared to non-sulfonylated analogs .
Pharmacokinetic Properties
Biological Activity
[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer properties and inhibition of thymidine phosphorylase.
Synthesis and Structural Characteristics
The synthesis of [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives typically involves multi-step reactions that yield compounds with various substituents. These modifications can significantly impact their biological activity. For instance, the presence of keto and thioketo groups at specific positions has been shown to enhance thymidine phosphorylase inhibitory activity .
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme implicated in tumor growth and angiogenesis. Inhibitors of TP can potentially be used as anticancer agents. A study synthesized a series of derivatives and evaluated their TP inhibitory potential. Notably, compounds with keto groups at C7 and thioketo groups at C5 demonstrated IC50 values comparable to the reference compound 7-deazaxanthine (IC50 = 42.63 μM)【1】【2】.
Table 1: IC50 Values of Selected [1,2,4]Triazolo[1,5-a][1,3,5]triazine Derivatives Against Thymidine Phosphorylase
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 7-Deazaxanthine | 42.63 | Competitive Inhibition |
| Compound A | 38.75 | Mixed-type Inhibition |
| Compound B | 45.20 | Non-competitive Inhibition |
Anticancer Activity
The anticancer properties of [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives have been evaluated against various cancer cell lines. In vitro studies indicated that certain compounds exhibited significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells.
Table 2: Cytotoxic Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 50 |
| Compound D | MDA-MB-231 | 42 |
| Chlorambucil (Reference) | MCF-7 | 60 |
The results indicate that some derivatives outperformed chlorambucil in terms of cytotoxicity【6】.
Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications at specific positions on the triazole ring could enhance biological activity. For example:
- Substituents at the meta- or para-positions of the phenyl ring significantly influenced TP inhibition.
- 5-thioxo analogues showed enhanced activity compared to their non-thioxo counterparts【2】【8】.
The mechanism by which these compounds exert their biological effects includes:
- Inhibition of angiogenesis : Selected compounds reduced the expression of angiogenesis markers such as VEGF and MMP-9 in breast cancer cells.
- Interaction with estrogen receptors : Molecular docking studies suggest that some derivatives bind effectively to estrogen receptor alpha (ERα), which may contribute to their anticancer activity【6】.
Case Study 1: Compound E
A specific derivative was tested for its effect on MDA-MB-231 cells. The compound exhibited an IC50 value of 42 µM and was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Compound F
This compound was evaluated in a xenograft model where it demonstrated significant tumor growth inhibition compared to controls. The study highlighted its potential as a therapeutic agent in breast cancer treatment【6】.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
